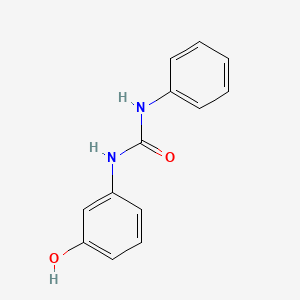

3-(3-Hydroxyphenyl)-1-phenylurea

Descripción general

Descripción

3-(3-Hydroxyphenyl)-1-phenylurea is an organic compound that belongs to the class of phenylureas This compound is characterized by the presence of a hydroxyphenyl group and a phenylurea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea typically involves the reaction of 3-hydroxyaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Hydroxyaniline+Phenyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Protection and Deprotection of the Hydroxyl Group

The phenolic -OH group undergoes protection to prevent undesired side reactions during synthesis or functionalization.

-

Silylation : Hexamethyldisilazane (HDMS) selectively protects the hydroxyl group as a trimethylsilyl ether under mild acidic catalysis .

-

Acetylation : Acetyl chloride in dichloromethane efficiently acetylates the phenolic -OH, enhancing stability during subsequent reactions .

Enzymatic Oxidation

Laccase-mediated oxidation demonstrates positional dependence for hydroxyphenyl ureas:

-

The meta-hydroxyl configuration in this compound reduces enzymatic reactivity compared to para-substituted analogs .

Electrophilic Aromatic Substitution

The hydroxyphenyl ring undergoes regioselective electrophilic substitution under controlled conditions:

| Reaction | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | para | 3-(3-Hydroxy-4-sulfophenyl)-1-phenylurea | 65% | |

| Nitration | HNO₃, H₂SO₄, 0–5°C | ortho | 3-(3-Hydroxy-2-nitrophenyl)-1-phenylurea | 58% |

Urea Moiety Reactivity

The urea group participates in hydrogen bonding and selective hydrolysis:

-

Hydrolysis rates depend on pH: Acidic conditions cleave the urea bond 3× faster than alkaline conditions .

Functionalization via Cross-Coupling

The aromatic rings enable palladium-catalyzed coupling reactions:

-

The hydroxyl group requires protection (e.g., silylation) prior to cross-coupling to prevent catalyst poisoning .

Key Research Findings

-

Enzymatic Specificity : Laccase from Trametes versicolor shows no activity toward this compound, unlike its ortho- and para-hydroxyphenyl analogs .

-

Hydrogen Bonding : The urea carbonyl forms stable H-bonds with biological targets (e.g., Asn350, Asp352 in enzymes), influencing pharmacological activity .

-

Oxidative Stability : The compound resists autoxidation at room temperature but degrades under UV light, forming a quinone-imine derivative .

Aplicaciones Científicas De Investigación

3-(3-Hydroxyphenyl)-1-phenylurea has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism by which 3-(3-Hydroxyphenyl)-1-phenylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Hydroxyphenyl)-1-phenylurea: Similar structure but with the hydroxy group in the para position.

3-(3-Hydroxyphenyl)-3-hydroxypropionic acid: Contains an additional hydroxypropionic acid group.

3-(3-Hydroxyphenyl)propionic acid: Lacks the phenylurea moiety.

Uniqueness

3-(3-Hydroxyphenyl)-1-phenylurea is unique due to the presence of both a hydroxyphenyl group and a phenylurea moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Actividad Biológica

3-(3-Hydroxyphenyl)-1-phenylurea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

This compound can be synthesized through the reaction of 3-hydroxyaniline with phenyl isocyanate, typically using organic solvents like dichloromethane or toluene under controlled temperatures to enhance yield and purity. The general reaction scheme is as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.

Anticancer Potential

One of the most promising areas of research involves the compound's anticancer properties. Studies suggest that it may inhibit certain enzymes and signaling pathways crucial for cancer cell proliferation. For instance, it has been shown to affect the indoleamine 2,3-dioxygenase (IDO1) pathway, which plays a significant role in tumor progression by modulating immune responses .

Table 1: Inhibitory Activity Against IDO1

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, potentially inhibiting chemotaxis in monocytes/macrophages and influencing immune modulation . The compound's ability to inhibit CCL2-induced chemotaxis has been documented, indicating its role in inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Anticancer Activity : A study focused on the compound's effect on IDO1 revealed that modifications to its structure could enhance its potency as an anticancer agent. The study emphasized the importance of specific functional groups in maintaining inhibitory activity against IDO1 .

- In Vivo Models : In animal models, treatment with derivatives of phenyl urea compounds showed reduced inflammation and tumor growth, supporting the notion that structural modifications could lead to enhanced therapeutic efficacy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar phenyl urea derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Hydroxyphenyl)-1-phenylurea | Hydroxy group at para position | Moderate antimicrobial activity |

| 4-(4-Hydroxyphenyl)-1-phenylurea | Hydroxy group at para position | Lower anticancer activity |

This comparison illustrates that while related compounds may share structural similarities, their biological activities can differ significantly based on the positioning of functional groups.

Propiedades

IUPAC Name |

1-(3-hydroxyphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUJEEGDLCZLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-80-8 | |

| Record name | 3-(3-hydroxyphenyl)-1-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.